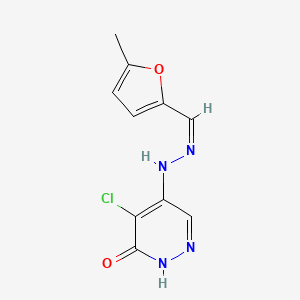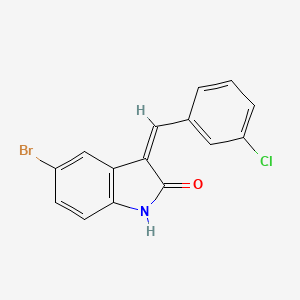![molecular formula C25H18F4N2O2S B11612264 2,2,2-trifluoro-1-[3-(4-fluorophenyl)-1-hydroxy-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone](/img/structure/B11612264.png)
2,2,2-trifluoro-1-[3-(4-fluorophenyl)-1-hydroxy-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-trifluoro-1-[3-(4-fluorophenyl)-1-hydroxy-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone is a complex organic compound characterized by its unique structure, which includes trifluoromethyl, fluorophenyl, hydroxy, and thiophenyl groups
Méthodes De Préparation
The synthesis of 2,2,2-trifluoro-1-[3-(4-fluorophenyl)-1-hydroxy-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route involves the use of Grignard reagents for the formation of the trifluoromethyl group . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium for coupling reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorophenyl and thiophenyl groups can undergo substitution reactions with nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2,2,2-trifluoro-1-[3-(4-fluorophenyl)-1-hydroxy-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl and fluorophenyl groups contribute to its high affinity for hydrophobic pockets in proteins, enhancing its binding efficiency . The thiophenyl group may also play a role in modulating its biological activity by interacting with sulfur-containing amino acids in proteins.
Comparaison Avec Des Composés Similaires
Similar compounds to 2,2,2-trifluoro-1-[3-(4-fluorophenyl)-1-hydroxy-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone include:
2,2,2-trifluoro-1-phenylethanone: Lacks the additional fluorophenyl and thiophenyl groups, making it less complex and potentially less versatile.
2,2,2-trifluoro-1-(4-fluorophenyl)ethanone: Similar structure but without the diazepin ring, which may affect its biological activity and applications.
4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanedione: Contains a naphthyl group instead of the diazepin ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its complex structure, which provides a diverse range of functional groups for various chemical reactions and interactions.
Propriétés
Formule moléculaire |
C25H18F4N2O2S |
|---|---|
Poids moléculaire |
486.5 g/mol |
Nom IUPAC |
9-(4-fluorophenyl)-6-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C25H18F4N2O2S/c26-16-9-7-14(8-10-16)15-12-18-22(20(32)13-15)23(21-6-3-11-34-21)31(24(33)25(27,28)29)19-5-2-1-4-17(19)30-18/h1-11,15,23,30H,12-13H2 |
Clé InChI |
WSPWJMBXBCNIDZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=CS4)C(=O)C(F)(F)F)C5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (5Z)-2-[(4-chlorophenyl)amino]-5-(2-hydroxy-3-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11612181.png)
![(E)-N-{[8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(4-methoxyphenyl)methanimine](/img/structure/B11612182.png)
![2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B11612183.png)
![Methyl 7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11612186.png)

![(7Z)-3-(3-chloro-4-methylphenyl)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11612201.png)
![6-(2-Bromo-4,5-dimethoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11612203.png)

![2-[bis(1H-indol-3-yl)methyl]-6-methylphenol](/img/structure/B11612214.png)
![1-[3-(pentylsulfanyl)-6-(3-phenyl-1H-pyrazol-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B11612229.png)
![4-[({(E)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxohexahydropyrimidin-5-yl]methylidene}amino)methyl]benzoic acid](/img/structure/B11612235.png)
![3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11612246.png)
![2-[(4-tert-butylphenoxy)methyl]-1-(2-ethoxyethyl)-1H-benzimidazole](/img/structure/B11612249.png)
![4-({2-[(E)-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11612274.png)
